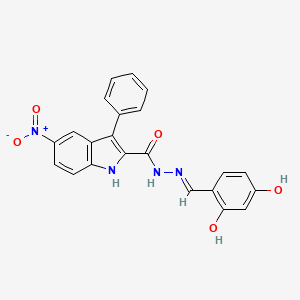![molecular formula C24H29NO4 B6008788 ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6008788.png)
ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate, also known as Carfentanil, is a synthetic opioid drug that is commonly used as a tranquilizer for large animals. It is an analog of the popular opioid drug, fentanyl, and is estimated to be 100 times more potent than morphine. Carfentanil has gained significant attention in the scientific community due to its potential for use in medical research and its potential as a drug of abuse.
Mecanismo De Acción
Ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate acts on the central nervous system by binding to the mu-opioid receptors in the brain. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects
ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has a potent analgesic effect that is estimated to be 100 times more potent than morphine. It also produces a feeling of euphoria and relaxation. However, it can also cause respiratory depression, which can lead to respiratory arrest and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is highly potent, which means that small amounts can be used in experiments. It is also readily available and relatively inexpensive. However, it also has several limitations, including its potential for abuse and its potential for causing respiratory depression.
Direcciones Futuras
There are several future directions for research on ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate. One area of research is the development of new synthetic opioids that are less potent and have fewer side effects. Another area of research is the development of new treatments for opioid addiction and overdose. Additionally, there is a need for further research on the long-term effects of ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate use on the brain and the body.
Métodos De Síntesis
Ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and knowledge in organic chemistry. The process involves the reaction of 4-methoxyphenylacetonitrile with phenylmagnesium bromide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. This intermediate compound is then reacted with ethyl magnesium bromide to form ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has gained significant attention in the scientific community due to its potential for use in medical research. It is commonly used in animal studies as a sedative and analgesic agent. It has also been used in the treatment of chronic pain, cancer pain, and other medical conditions.
Propiedades
IUPAC Name |
ethyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-29-24(27)20-13-15-25(16-14-20)23(26)17-22(18-7-5-4-6-8-18)19-9-11-21(28-2)12-10-19/h4-12,20,22H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSBWSOLJOLPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008706.png)
![2-(4-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6008710.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N,N'-bis[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6008749.png)

![4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6008758.png)
![4-sec-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6008766.png)
![1-methyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-piperidinone trifluoroacetate](/img/structure/B6008768.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)
![9-(3-chlorophenyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)
![2-methoxy-N-(1-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6008790.png)
![ethyl 3-(2-fluorobenzyl)-1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinecarboxylate](/img/structure/B6008795.png)